(4E)-4-{[2-(2-Phenoxyethoxy)phenyl]methylidene}-1-phenylpyrazolidine-3,5-dione
Overview
Description
(4E)-4-{[2-(2-Phenoxyethoxy)phenyl]methylidene}-1-phenylpyrazolidine-3,5-dione is a complex organic compound with a unique structure that combines phenyl, pyrazolidine, and phenoxyethoxy groups
Mechanism of Action
Target of Action
The primary target of 4-[2-(2-phenoxyethoxy)benzylidene]-1-phenyl-3,5-pyrazolidinedione is the Peroxisome proliferator-activated receptors (PPAR-γ) . PPAR-γ is a transcription factor that controls the expression of many genes involved in the metabolic process . It has become a target in the treatment of type 2 diabetes mellitus (T2DM) .
Mode of Action
The compound acts as a partial agonist of PPAR-γ . The partial activation of PPAR-γ receptors in target tissues is linked to the therapeutic benefits of this compound .
Biochemical Pathways
The activation of PPAR-γ by this compound influences several biochemical pathways. It helps to lower pre and afterload on pancreatic β-cells and control lipid homeostasis by modifying the transcriptional activity of PPARs . As a result, it reduces hepatic glucose production, enhances peripheral glucose consumption, and promotes lipid metabolism .
Result of Action
The compound’s partial agonistic activity was evaluated in 3T3L1 cell lines by comparing their capacity to stimulate PPAR-γ mediated adipogenesis to that of a full agonist, rosiglitazone . The findings of the adipogenesis experiment demonstrate that this compound had a partial potential to stimulate adipogenesis when compared to the full agonist, rosiglitazone . This suggests that it may be effective in the treatment of type 2 diabetes mellitus .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-{[2-(2-Phenoxyethoxy)phenyl]methylidene}-1-phenylpyrazolidine-3,5-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Phenoxyethoxy Group: This involves the reaction of phenol with ethylene oxide to form 2-phenoxyethanol.
Aldol Condensation: The 2-phenoxyethanol is then reacted with benzaldehyde in the presence of a base to form the corresponding phenoxyethoxybenzaldehyde.
Cyclization: The phenoxyethoxybenzaldehyde undergoes cyclization with hydrazine to form the pyrazolidine ring.
Final Condensation: The final step involves the condensation of the pyrazolidine derivative with another benzaldehyde derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-{[2-(2-Phenoxyethoxy)phenyl]methylidene}-1-phenylpyrazolidine-3,5-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: The phenyl and phenoxyethoxy groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted phenyl derivatives.
Scientific Research Applications
(4E)-4-{[2-(2-Phenoxyethoxy)phenyl]methylidene}-1-phenylpyrazolidine-3,5-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Used in the synthesis of various organic compounds.
Bis(2-ethylhexyl) terephthalate: A plasticizer with similar structural features.
Dichloroaniline: An aniline derivative with similar aromatic properties.
Uniqueness
(4E)-4-{[2-(2-Phenoxyethoxy)phenyl]methylidene}-1-phenylpyrazolidine-3,5-dione is unique due to its combination of phenyl, pyrazolidine, and phenoxyethoxy groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
(4E)-4-[[2-(2-phenoxyethoxy)phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4/c27-23-21(24(28)26(25-23)19-10-3-1-4-11-19)17-18-9-7-8-14-22(18)30-16-15-29-20-12-5-2-6-13-20/h1-14,17H,15-16H2,(H,25,27)/b21-17+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIVONBTQIWTTG-HEHNFIMWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3OCCOC4=CC=CC=C4)C(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CC=C3OCCOC4=CC=CC=C4)/C(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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